2-(Prop-1-yn-1-yl)pyridin-3-amine
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Overview
Description
2-(Prop-1-yn-1-yl)pyridin-3-amine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a propynyl group at the second position and an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)pyridin-3-amine can be achieved through several methods. One practical approach involves the Sandmeyer reaction, which is a mild and efficient method for the stereospecific synthesis of halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system . The general procedure involves the reaction of 6-amino-2-chloropyridine-3,5-dicarbonitrile with a propynylamine in the presence of triethylamine under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as flash column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-yn-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Prop-1-yn-1-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Prop-1-yn-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-yn-1-yl)pyridin-2-amine
- N-(Prop-2-yn-1-yl)pyridin-4-amine
- N-(Prop-2-yn-1-yl)pyridin-5-amine
Uniqueness
2-(Prop-1-yn-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2 |
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Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-prop-1-ynylpyridin-3-amine |
InChI |
InChI=1S/C8H8N2/c1-2-4-8-7(9)5-3-6-10-8/h3,5-6H,9H2,1H3 |
InChI Key |
SJKVMIBVTCHRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=C(C=CC=N1)N |
Origin of Product |
United States |
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